N-(3-Aminophenyl)-2-(4-chloro-3-methylphenoxy)-acetamide
Overview
Description
N-(3-Aminophenyl)-2-(4-chloro-3-methylphenoxy)-acetamide is a useful research compound. Its molecular formula is C15H15ClN2O2 and its molecular weight is 290.74 g/mol. The purity is usually 95%.
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Scientific Research Applications
Molecular Structure and Hydrogen Bonding Studies
Studies have investigated the molecular structure and hydrogen bonding of similar acetamide compounds. For instance, Romero and Margarita (2008) conducted a study on substituted N-(2-hydroxyphenyl)-2-((4-methylbenzensulfonyl)amino)acetamides, highlighting the formation of intra- and intermolecular hydrogen bonds in these compounds. The study employed FAB mass spectrometry, IR, NMR spectroscopy, and X-ray crystallography to elucidate the molecular structure and electronic behavior of the intramolecular hydrogen bonds Romero & Margarita, 2008.
Synthesis and Characterization
Various studies have focused on the synthesis and characterization of acetamide derivatives. Davis and Healy (2010) synthesized N-Benzyl-2-(3-chloro-4-hydroxyphenyl)acetamide, crystallizing it as non-planar discrete molecules and analyzing it through hydrogen bonding studies Davis & Healy, 2010. Similarly, Sharma et al. (2018) synthesized N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide, elucidating its structure through spectroscopic techniques and confirming its anticancer activity via in silico modeling Sharma et al., 2018.
Novel Compounds and Therapeutic Applications
Research has been conducted on synthesizing novel acetamide compounds with potential therapeutic applications. For example, Sunder and Maleraju (2013) synthesized novel N-(3-chloro-4-flurophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2, 3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl) methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamides with anti-inflammatory activity Sunder & Maleraju, 2013.
Chemical Synthesis and Optimization
Studies have also delved into the chemical synthesis and optimization of acetamide derivatives. Teng Da-wei (2011) synthesized 4-Choloro-2-hydroxyacetophenone from 3-aminophenol through various chemical processes, achieving an overall yield of about 44% Teng Da-wei, 2011.
Properties
IUPAC Name |
N-(3-aminophenyl)-2-(4-chloro-3-methylphenoxy)acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O2/c1-10-7-13(5-6-14(10)16)20-9-15(19)18-12-4-2-3-11(17)8-12/h2-8H,9,17H2,1H3,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOJGDERRJYELJJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC(=O)NC2=CC=CC(=C2)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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